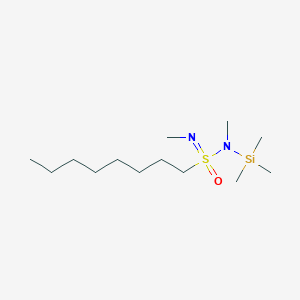
N,N'-Dimethyl-N-(trimethylsilyl)octane-1-sulfonimidoamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Dimethyl-N-(trimethylsilyl)octane-1-sulfonimidoamide typically involves the reaction of octane-1-sulfonimidoamide with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure precise control over reaction conditions. The use of high-purity reagents and solvents is crucial to achieve the desired product yield and purity .
化学反応の分析
Types of Reactions
N,N’-Dimethyl-N-(trimethylsilyl)octane-1-sulfonimidoamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The trimethylsilyl group can be substituted with other functional groups using reagents like trimethylsilyl chloride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride.
Substitution: Trimethylsilyl chloride, triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines .
科学的研究の応用
N,N’-Dimethyl-N-(trimethylsilyl)octane-1-sulfonimidoamide has a wide range of applications in scientific research:
作用機序
The mechanism of action of N,N’-Dimethyl-N-(trimethylsilyl)octane-1-sulfonimidoamide involves its ability to act as a silylating agent. The trimethylsilyl group can temporarily protect reactive functional groups, allowing for selective reactions to occur. This protection is achieved through the formation of a stable silyl ether or silyl amide bond, which can be removed under specific conditions to regenerate the original functional group .
類似化合物との比較
Similar Compounds
N,N-Dimethyltrimethylsilylamine: Similar in structure but lacks the octane-1-sulfonimidoamide moiety.
Trimethylsilyl chloride: Commonly used silylating agent but does not contain the dimethylamino group.
Uniqueness
N,N’-Dimethyl-N-(trimethylsilyl)octane-1-sulfonimidoamide is unique due to its combination of a trimethylsilyl group with an octane-1-sulfonimidoamide moiety. This unique structure imparts specific reactivity and stability characteristics, making it valuable in various applications .
特性
CAS番号 |
89902-41-0 |
|---|---|
分子式 |
C13H32N2OSSi |
分子量 |
292.56 g/mol |
IUPAC名 |
N-(N-methyl-S-octylsulfonimidoyl)-N-trimethylsilylmethanamine |
InChI |
InChI=1S/C13H32N2OSSi/c1-7-8-9-10-11-12-13-17(16,14-2)15(3)18(4,5)6/h7-13H2,1-6H3 |
InChIキー |
JEGAAHVSFZMWPA-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCS(=NC)(=O)N(C)[Si](C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


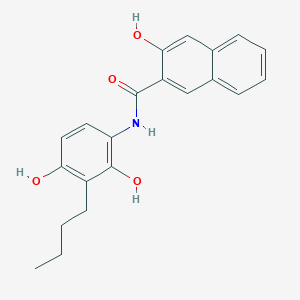


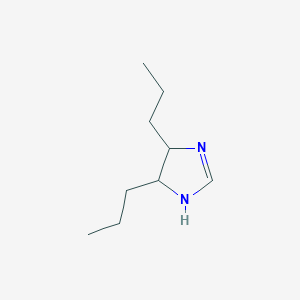
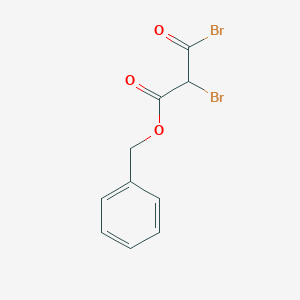
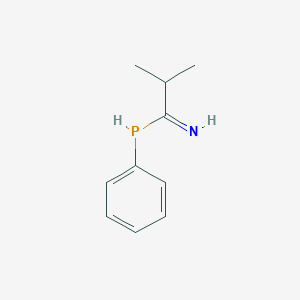
![N-[(Oxiran-2-yl)methyl]glycine](/img/structure/B14370088.png)
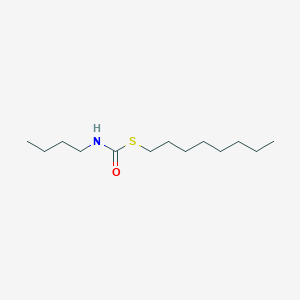
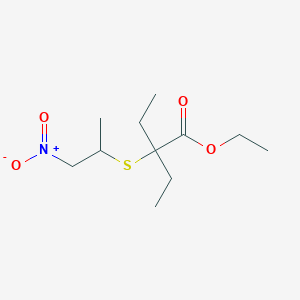
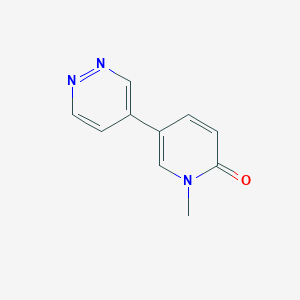
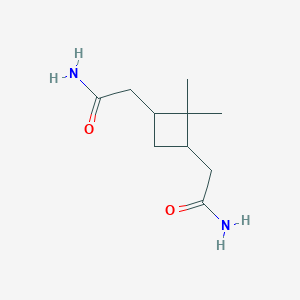
![N-[4-(5-Hydroxy-5-methylhexa-1,3-diyn-1-yl)naphthalen-1-yl]acetamide](/img/structure/B14370125.png)
![[(1S,2S)-2-Hydroxycyclohexyl]acetaldehyde](/img/structure/B14370133.png)
![8-[(But-3-en-2-yl)oxy]octa-1,6-diene](/img/structure/B14370144.png)
